Cas no 15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-)

5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- structure
15601-47-5 structure
Product Name:5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
CAS No:15601-47-5
MF:C14H9NO3
MW:239.226163625717
CID:184371
PubChem ID:1556806
Update Time:2025-04-19

5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
    • (4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
    • (E,Z)-4-(2-furylmethylidene)-2-phenyl-4,5-dihydrooxazol-5-one
    • 2-phenyl-4-(2-furylmethylidene)-2-oxazolin-5-one
    • 2-Phenyl-4-furfuryliden-4,5-dihydro-oxazol-5-on
    • 2-Phenyl-4-furfuryliden-oxazol-5-on
    • 4-(2-furanylidene)-2-phenyl-5(4H)-oxazolone
    • 4-(2-furylmethylene)-2-pheny
    • 4-Furfuryliden-2-phenyl-4H-oxazol-5-on
    • 4-furfurylidene-2-phenyl-4H-oxazol-5-one
    • AC1LTCVF
    • AC1Q6H6C
    • HMS1609M16
    • NSC229387
    • SMSF0004682
    • STOCK1S-89221
    • SureCN1130712
    • 5(4H)-Oxazolone, 4-(2-furanylmethylene)-2-phenyl-
    • QJBMVCDGBSYRJD-FMIVXFBMSA-N
    • BIM-0014182.P001
    • 15601-47-5
    • CB09918
    • NSC 630919
    • (4E)-4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
    • 4-Furfurylidene-2-phenyl-5(4H)-oxazolone
    • SR-01000417475
    • 2-Oxazolin-5-one, 4-furfurylidene-2-phenyl-
    • NSC 229387
    • Z31309225
    • NSC-229387
    • AKOS001483759
    • SCHEMBL1130712
    • SR-01000417475-1
    • (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
    • 4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one #
    • DTXSID50364386
    • Inchi: 1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+
    • InChI Key: QJBMVCDGBSYRJD-FMIVXFBMSA-N
    • SMILES: O1C(/C(=C\C2=CC=CO2)/N=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 239.05827
  • Monoisotopic Mass: 239.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.27
  • Boiling Point: 360.3°Cat760mmHg
  • Flash Point: 171.7°C
  • Refractive Index: 1.623
  • PSA: 51.8
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.